- Synthesis of reversible PAD4 inhibitors via copper-catalyzed C-H arylation of benzimidazole, Science China: Chemistry, 2019, 62(5), 592-596

Cas no 95798-23-5 (Benzyl 4-hydroxypiperidine-1-carboxylate)

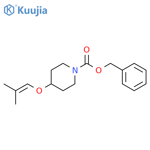

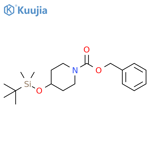

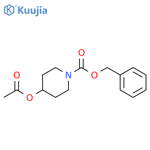

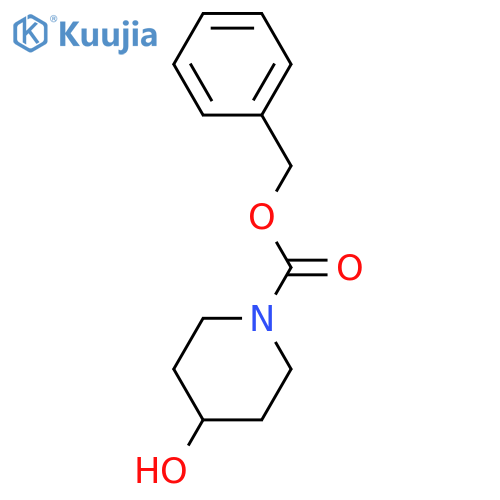

95798-23-5 structure

Produktname:Benzyl 4-hydroxypiperidine-1-carboxylate

Benzyl 4-hydroxypiperidine-1-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Benzyl 4-hydroxypiperidine-1-carboxylate

- Benzyl 4-hydroxytetrahydro-1(2H)-pyridinecarboxylate

- Benzyl 4-hydroxy-1-piperidinecarboxylate

- N-Benzyloxycarbonyl-4-Hydroxypiperidine

- N-CBZ-4-HYDROXY-1-PIPERIDINE

- 1-(Benzyloxycarbonyl)-4-piperidinol

- 1-Benzyloxycarbonyl-4-hydroxypiperidine

- 1-Benzyloxycarbonyl-4-piperidinol

- 1-Carbobenzoxy-4-hydroxypiperidine

- 1-Carbobenzoxy-4-piperidinol

- 1-Cbz-4-hydroxypiperidine

- 1-Cbz-4-piperidinol

- 4-Hydroxy-1-piperidinecarboxylic Acid Benzyl Ester

- 1-Piperidinecarboxylic acid, 4-hydroxy-, phenylmethyl ester

- (phenylmethyl) 4-oxidanylpiperidine-1-carboxylate

- phenylmethyl 4-hydroxypiperidinecarboxylate

- 4-hydroxy-N-CBZ-piperidine

- 1-N-

- 1-(Benzyloxycarbonyl)-4-hydroxypiperidine

- 4-Hydroxy-1-(benzyloxycarbonyl)piperidine

- 4-Hydroxypiperidine-1-carboxylic acid benzyl ester

- N-(Benzyloxycarbonyl)-4-hydroxypiperidine

- N-(Benzyloxycarbonyl)piperidin-4-ol

- N-Cbz-piperidin-4-ol

- Phenylmethyl 4-hydroxy-1-piperidinecarboxylate

- benzyl 4hydroxy-1-piperidinecarboxylate

- 4-HYDROXY-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER

- MB02152

- N-benzyloxycarbonyl piperidin-4-ol

- N-CBZ-4-HYDROXYPIPERIDINE

- SY010998

- EN300-69989

- benzyl 4-hydroxypiperidine-2-carboxylate

- 1-(Benzyloxycarbonyl)piperidin-4-ol

- AB6216

- J-519809

- 1-carbobenzyloxypiperidin-4-ol

- JKIUUDJOCYHIGY-UHFFFAOYSA-N

- Z352927960

- N-benzyloxycarbonyl-4-hydroxy-piperidine

- benzyl 4-hydroxy-1-piperidine carboxylate

- 1-(Carbobenzyloxy)piperidin-4-ol

- SCHEMBL77639

- CS-W008246

- PS-6154

- N-benzyloxycarbonyl 4-hydroxypiperidine

- Benzyl 4-hydroxy-1-piperidinecarboxylate, 97%

- 1-(Benzyloxycarbonyl)-4-hydroxypiperidine; 1-(Benzyloxycarbonyl)-4-piperidinol;

- BCP12930

- C13H17NO3

- phenylmethyl 4-hydroxy-1-piperidine carboxylate

- B0G

- MFCD01863722

- DTXSID60383265

- B4869

- AC-16354

- AKOS009157555

- 1-benzyloxycarbonylpiperidine-4-ol

- 4-hydroxy-N-(benzyloxycarbonyl)piperidine

- 95798-23-5

-

- MDL: MFCD01863722

- Inchi: 1S/C13H17NO3/c15-12-6-8-14(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2

- InChI-Schlüssel: JKIUUDJOCYHIGY-UHFFFAOYSA-N

- Lächelt: O=C(N1CCC(O)CC1)OCC1C=CC=CC=1

Berechnete Eigenschaften

- Genaue Masse: 235.120843g/mol

- Oberflächenladung: 0

- XLogP3: 1.5

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Anzahl drehbarer Bindungen: 3

- Monoisotopenmasse: 235.120843g/mol

- Monoisotopenmasse: 235.120843g/mol

- Topologische Polaroberfläche: 49.8Ų

- Schwere Atomanzahl: 17

- Komplexität: 243

- Isotopenatomanzahl: 0

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Anzahl kovalent gebundener Einheiten: 1

- Tautomerzahl: nichts

- Oberflächenladung: 0

Experimentelle Eigenschaften

- Farbe/Form: flüssig

- Dichte: 1.554 g/mL at 25 °C(lit.)

- Siedepunkt: 167 °C/0.2 mmHg(lit.)

- Flammpunkt: Fahrenheit: 230° f

Celsius: 110° c - Brechungsindex: n20/D 1.543(lit.)

- PSA: 49.77000

- LogP: 1.71780

Benzyl 4-hydroxypiperidine-1-carboxylate Sicherheitsinformationen

-

Symbol:

- Prompt:Warnung

- Signalwort:Warning

- Gefahrenhinweis: H315,H319,H335

- Warnhinweis: P261,P305+P351+P338

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

- Code der Gefahrenkategorie: 36/37/38

- Sicherheitshinweise: S26-S36-S37/39

-

Identifizierung gefährlicher Stoffe:

- Risikophrasen:R36/37/38

Benzyl 4-hydroxypiperidine-1-carboxylate Zolldaten

- HS-CODE:2933399090

- Zolldaten:

China Zollkodex:

2933399090Übersicht:

299399090. Andere Verbindungen mit nicht verschmolzenen Pyridinringen in der Struktur. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

Zusammenfassung:

2993399090. andere Verbindungen, die einen nicht gebundenen Pyridinring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

Benzyl 4-hydroxypiperidine-1-carboxylate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047349-5g |

Benzyl 4-hydroxypiperidine-1-carboxylate |

95798-23-5 | 98% | 5g |

¥46 | 2023-02-17 | |

| Enamine | EN300-69989-0.25g |

benzyl 4-hydroxypiperidine-1-carboxylate |

95798-23-5 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-69989-2.5g |

benzyl 4-hydroxypiperidine-1-carboxylate |

95798-23-5 | 95.0% | 2.5g |

$25.0 | 2025-03-21 | |

| Enamine | EN300-69989-100.0g |

benzyl 4-hydroxypiperidine-1-carboxylate |

95798-23-5 | 95.0% | 100.0g |

$314.0 | 2025-03-21 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4869-25G |

Benzyl 4-Hydroxy-1-piperidinecarboxylate |

95798-23-5 | >98.0%(GC) | 25g |

¥190.00 | 2024-04-15 | |

| Enamine | EN300-69989-5.0g |

benzyl 4-hydroxypiperidine-1-carboxylate |

95798-23-5 | 95.0% | 5.0g |

$32.0 | 2025-03-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LB713-100g |

Benzyl 4-hydroxypiperidine-1-carboxylate |

95798-23-5 | 97% | 100g |

1240.0CNY | 2021-08-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047349-100g |

Benzyl 4-hydroxypiperidine-1-carboxylate |

95798-23-5 | 98% | 100g |

¥282.00 | 2024-04-23 | |

| Ambeed | A173100-1g |

Benzyl 4-hydroxypiperidine-1-carboxylate |

95798-23-5 | 97% | 1g |

$6.0 | 2025-02-26 | |

| Chemenu | CM115938-100g |

1-Cbz-4-hydroxypiperidine |

95798-23-5 | 95%+ | 100g |

$56 | 2024-07-18 |

Benzyl 4-hydroxypiperidine-1-carboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 2 h, rt

1.2 rt; 8 h, rt

1.2 rt; 8 h, rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 30 min, rt

1.2 Solvents: Dichloromethane , Water

1.2 Solvents: Dichloromethane , Water

Referenz

- Synthesis of 5-amino- and 4-hydroxy-2-phenylsulfonylmethylpiperidines, Heterocycles, 2009, 77(1), 417-432

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Sodium Solvents: Methanol ; 1 h, 0 °C; 2 h, 0 °C → rt

Referenz

- Transition-metal free C-N bond formation from alkyl iodides and diazonium salts via halogen-atom transfer, Nature Communications, 2022, 13(1),

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Dichloromethane

Referenz

- Preparation of heterocyclic tris carbamic acid esters as inhibitors of acyl-coenzyme A:cholesterol transferase and/or cholesterol ester hydrolase., European Patent Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ; rt → 0 °C

1.2 0 °C; 12 h, 0 °C → 20 °C

1.2 0 °C; 12 h, 0 °C → 20 °C

Referenz

- Conjugated chemical inducers of degradation and methods of use, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 12 h, rt

Referenz

- Novel sulfonamidocarboxamide compounds as NLRP3 inhibitors and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 40 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt

Referenz

- Oxidation of Secondary Methyl Ethers to Ketones, Journal of Organic Chemistry, 2017, 82(13), 6671-6679

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; overnight, 0 °C → rt

Referenz

- Preparation of heterocyclic peptide derivatives as growth hormone secretagogues, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: N-Iodosuccinimide Solvents: Ethyl acetate , Water ; 1 h, rt

1.2 Reagents: Water

1.2 Reagents: Water

Referenz

- Cobalt-Catalyzed Chemoselective Isomerization of 2-Substituted Allyl Ethers Induced by Hydrogen Atom Transfer, Asian Journal of Organic Chemistry, 2022, 11(11),

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 1 h, 0 °C

1.2 Reagents: Acetic acid ; pH 6.5 - 7

1.2 Reagents: Acetic acid ; pH 6.5 - 7

Referenz

- 2,4-Thiazolidinedione derivatives as antidiabetic compounds having hypolipidemic, antihypertensive properties and their preparation and use for the treatment of diseases, India, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ; 0 °C; 30 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

Referenz

- Highly Chemoselective Aerobic Oxidation of Amino Alcohols into Amino Carbonyl Compounds, Angewandte Chemie, 2014, 53(12), 3236-3240

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 5 h, 0 °C

Referenz

- Preparation of heterocyclylaminopyrazine derivatives for use as CHK-1 inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; cooled; 30 min, rt

Referenz

- Preparation of fused bicyclic compounds, in particular 1-oxo-1,3-dihydroisoindole derivatives, as fibrinogen receptor antagonists and their use for treating thrombotic and other diseases, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Catalysts: 1-Chloroethyl chloroformate Solvents: Methanol ; 30 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Referenz

- Efficient chemoselective deprotection of silyl ethers using catalytic 1-chloroethyl chloroformate in methanol, Tetrahedron, 2005, 61(52), 12227-12237

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; overnight, 0 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Treatment of congestive heart failure with growth hormone secretagogues, World Intellectual Property Organization, , ,

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 0 °C → rt; 2 h, rt; rt → 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referenz

- Preparation of tetrahydronaphthyridine and hexahydropyridonaphthyridine derivatives as histamine H3 receptor antagonists, World Intellectual Property Organization, , ,

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Catalysts: Acetyl chloride Solvents: Methanol ; 4.5 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

Referenz

- Mild and chemoselective deacetylation method using a catalytic amount of acetyl chloride in methanol, Synlett, 2005, (10), 1527-1530

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane

Referenz

- Oligospiroketals as novel molecular rods, Chemistry - A European Journal, 2007, 13(17), 4859-4872

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 16 h, rt

Referenz

- Synthesis of a novel cyclic prodrug of RGD peptidomimetic to improve its cell membrane permeation, Bioorganic Chemistry, 2002, 30(4), 285-301

Herstellungsverfahren 20

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C → 25 °C; 12 h, 25 °C

Referenz

- Preparation of novel sulfonamide carboxamide compounds as NLRP3 inhibitors, World Intellectual Property Organization, , ,

Benzyl 4-hydroxypiperidine-1-carboxylate Raw materials

- Piperidin-4-ol

- 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-,phenylmethyl ester

- 1-Piperidinecarboxylic acid, 4-(acetyloxy)-, phenylmethyl ester

- Phenylmethyl 4-[(2-methyl-1-propen-1-yl)oxy]-1-piperidinecarboxylate

Benzyl 4-hydroxypiperidine-1-carboxylate Preparation Products

Benzyl 4-hydroxypiperidine-1-carboxylate Verwandte Literatur

-

Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526

-

Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346

95798-23-5 (Benzyl 4-hydroxypiperidine-1-carboxylate) Verwandte Produkte

- 1685-33-2(Cbz-D-Valine)

- 109397-72-0(N-Cbz-4,4'-bipiperidine)

- 1155-64-2(H-Lys(Z)-OH)

- 120278-07-1(benzyl 4-aminopiperidine-1-carboxylate)

- 95798-22-4(Benzyl 3-hydroxypiperidine-1-carboxylate)

- 109840-91-7(N-Benzyloxycarbonyl Nortropine)

- 2018-66-8(N-Cbz-L-leucine)

- 1152-61-0(Z-Asp-OH)

- 648418-25-1(Benzyl 4-hydroxyazepane-1-carboxylate)

- 92652-76-1(Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:95798-23-5)Benzyl 4-hydroxypiperidine-1-carboxylate

Reinheit:99%

Menge:500g

Preis ($):175.0